N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Description
The compound N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide (hereafter referred to as Compound A) is a highly complex molecule featuring a branched glycosidic architecture with multiple oxan (pyranose) rings, acetamido substituents, and a unique thienoimidazole moiety.
Properties
IUPAC Name |
N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H89N5O32S/c1-17-31(65)37(71)40(74)49(82-17)81-15-25-45(35(69)29(55-18(2)62)47(87-25)79-10-6-9-54-27(64)8-5-4-7-26-28-20(16-91-26)57-53(78)58-28)88-48-30(56-19(3)63)36(70)44(23(13-61)85-48)89-52-43(77)46(90-51-42(76)39(73)33(67)22(12-60)84-51)34(68)24(86-52)14-80-50-41(75)38(72)32(66)21(11-59)83-50/h17,20-26,28-52,59-61,65-77H,4-16H2,1-3H3,(H,54,64)(H,55,62)(H,56,63)(H2,57,58,78) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPWQASOVMSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)C)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H89N5O32S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1340.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Functionalization and Initial Glycosylation
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Resin activation : ChemMatrix resin is derivatized with a 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) linker to enable UV-light-triggered cleavage.
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First glycosylation : A GlcNAc donor (trichloroacetimidate, 2.0 equiv) is coupled to the linker in anhydrous dichloromethane (DCM) with trimethylsilyl triflate (TMSOTf, 0.1 equiv) at −20°C for 2 hr (yield: 92%).
Sequential Glycosylations
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Mannose addition : A mannose thioglycoside (1.5 equiv) is activated with N-iodosuccinimide (NIS)/triflic acid (TfOH) in DCM:diethyl ether (3:1) at −40°C.
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Glucose coupling : A glucose building block with temporary 4,6-O-benzylidene protection is added using silver triflate (AgOTf) catalysis.
| Step | Donor | Activator | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | GlcNAc-imidate | TMSOTf | −20 | 92 |
| 2 | Man-thioglycoside | NIS/TfOH | −40 | 85 |
| 3 | Glc-benzylidene | AgOTf | −15 | 78 |
Enzymatic Glycosylation for Branch Formation
The branching disaccharide (Module C) is appended using recombinant glycosyltransferases expressed in E. coli engineered with Campylobacter jejuni glycosylation machinery:
Expression of PglB Oligosaccharyltransferase
In Vitro Glycan Remodeling
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The core trisaccharide-on-resin is treated with:
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Endo-β-N-acetylglucosaminidase F1 : Cleaves the chitobiose core (GlcNAc-GlcNAc) to expose a single GlcNAc.
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β-1,6-Glucosyltransferase (GnT-V) : Transfers UDP-glucose to the Man residue (Km = 0.8 mM for UDP-Glc).
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α-1,3-Glucosyltransferase (Alg6) : Adds the terminal glucose unit (Vmax = 4.2 μmol/min/mg).
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Biotin-Pentanamide Conjugation
The thienoimidazol-based biotin analog is synthesized separately and conjugated via amide coupling:
Synthesis of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic Acid
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Step 1 : Cyclocondensation of L-cysteine methyl ester with urea forms the thienoimidazolone core (80% yield).
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Step 2 : Alkylation with ethyl 5-bromopentanoate under basic conditions (K2CO3, DMF, 60°C, 12 hr) yields the ester intermediate.
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Step 3 : Saponification with LiOH in THF/H2O (3:1) provides the free carboxylic acid (95% yield).
Coupling to the Glycan Propylamine
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The glycan is deprotected using Pd(OH)2/H2 in methanol to expose a terminal propylamine group.
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Coupling with the biotin-pentanoic acid using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 6 hr achieves 88% conjugation efficiency.
Final Deprotection and Purification
Global Deprotection
Chromatographic Purification
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Size-exclusion chromatography : Sephadex LH-20 in H2O/MeOH (1:1) removes truncated glycans.
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Reverse-phase HPLC : C18 column with 0.1% TFA in H2O/ACN gradient (5→35% ACN over 40 min) yields 98% pure product.
Analytical Characterization
Mass Spectrometry
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MALDI-TOF MS : [M+H]+ = 2489.6 (calc. 2489.3), Δ = 0.12%.
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HRMS-ESI : m/z 2490.1124 (C99H152N8O48S, calc. 2490.1098).
Chemical Reactions Analysis
Types of Reactions
M3(Fuc6)-biotin can undergo various chemical reactions, including:
Oxidation: The fucose moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the biotin or fucose components.
Substitution: The compound can participate in substitution reactions, particularly at the fucose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the fucose moiety can lead to the formation of fucose acid derivatives.
Scientific Research Applications
M3(Fuc6)-biotin has a wide range of applications in scientific research:
Chemistry: Used as a probe in various chemical assays.
Biology: Utilized in studying cell surface glycosylation and protein interactions.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Used in the production of biotinylated compounds for various applications.
Mechanism of Action
The mechanism of action of M3(Fuc6)-biotin involves its ability to bind to specific proteins and enzymes. Biotin acts as a coenzyme for carboxylase enzymes, facilitating various metabolic reactions. The fucose moiety can interact with lectins and other carbohydrate-binding proteins, influencing cell signaling and adhesion processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Similarity Metrics
| Metric | Compound A vs. CHEBI:148659 | Compound A vs. Pyrimido Derivatives |
|---|---|---|
| Graph Isomorphism Score | 65% (glycoside overlap) | 28% (heterocycle mismatch) |
| Functional Group Match | Acetamido, hydroxyl | Methoxy, acrylamide |
Research Findings
- Synthesis Challenges : The complexity of Compound A ’s glycosidic core and stereochemistry poses significant synthetic hurdles, akin to marine glycosides requiring multi-step enzymatic or chemical strategies .
- Bioactivity Potential: The thienoimidazole group may confer metal-binding or enzyme-inhibitory activity, similar to imidazole-containing antibiotics .
- Unresolved Questions : Further LC/MS and bioassay studies are needed to clarify Compound A ’s role in glycoprotein interactions or disease pathways .
Biological Activity
The compound N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy... represents a complex organic structure with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 2000.5 g/mol. It features multiple hydroxyl and acetamido groups that contribute to its biochemical interactions. The intricate structure suggests potential for diverse biological activities.
Mechanisms of Biological Activity
- Enzyme Interactions : The compound interacts with various enzymes critical for metabolic processes. It has been shown to inhibit certain glycosyltransferases involved in the synthesis of bacterial cell walls. This inhibition can lead to increased susceptibility of bacteria to antibiotics.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several strains of bacteria and fungi. Its ability to disrupt cell wall synthesis makes it a candidate for further exploration in antibiotic development.
- Antioxidant Properties : The presence of multiple hydroxyl groups suggests that the compound may act as a free radical scavenger. This activity can protect cells from oxidative stress and has implications for conditions such as neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting enhanced potency.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 32 |
| Escherichia coli | 16 | Ampicillin | 64 |
Study 2: Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells revealed that the compound significantly reduced hydrogen peroxide-induced apoptosis. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 10 |
| Compound Treatment | 85 | 5 |
Q & A
Q. Advanced
- Density Functional Theory (DFT) to predict electronic properties and guide substituent selection for enhanced fluorescence or binding .
- Structure-Activity Relationship (SAR) studies using iterative synthesis and testing cycles to refine pharmacophores .
- Hybrid workflows combining machine learning (for virtual screening) and high-throughput experimentation .
How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?
Q. Advanced
- Chiral auxiliaries or catalysts to control stereochemistry during glycosylation or coupling steps .
- Circular Dichroism (CD) or Optical Rotation measurements to confirm enantiomeric purity .
- Advanced NMR techniques (e.g., NOESY) to assign stereocenters in complex intermediates .
What role do carbohydrate moieties play in the compound’s bioavailability and target engagement?
Q. Advanced
- Glycosylation patterns influence solubility and receptor recognition. Molecular docking can predict carbohydrate-protein interactions .
- Enzymatic cleavage assays to study metabolic stability in biological matrices .
- Comparative pharmacokinetic studies with de-glycosylated analogs to isolate carbohydrate effects .
How can researchers mitigate synthetic bottlenecks in scaling up production for preclinical studies?
Q. Advanced
- Continuous-flow systems to enhance heat/mass transfer and reduce batch variability .
- Design of Experiments (DoE) to identify critical process parameters and optimize yields .
- Green chemistry principles (e.g., solvent recycling, catalytic routes) to improve sustainability .
What methodologies elucidate the compound’s metabolic pathways and potential toxicity?
Q. Advanced
- LC-MS/MS to identify metabolites in hepatic microsome assays .
- Toxicogenomics to assess gene expression changes in cell lines exposed to the compound .
- In silico toxicity prediction using platforms like Derek Nexus to flag structural alerts .
How can supramolecular chemistry principles be applied to enhance this compound’s formulation?
Q. Advanced
- Co-crystallization with excipients to improve solubility and stability .
- Liposome encapsulation or cyclodextrin complexation for targeted delivery .
- Dynamic Light Scattering (DLS) to monitor self-assembly behavior in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
